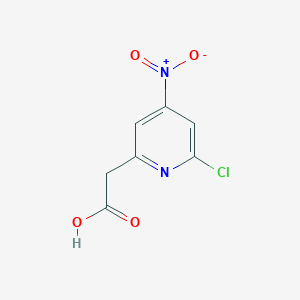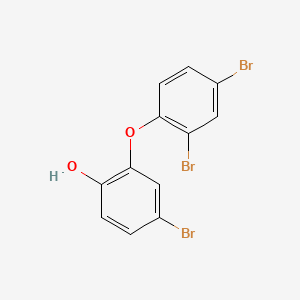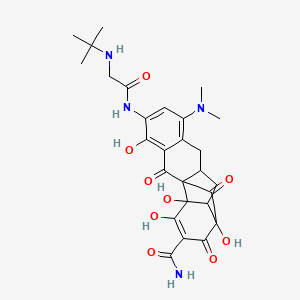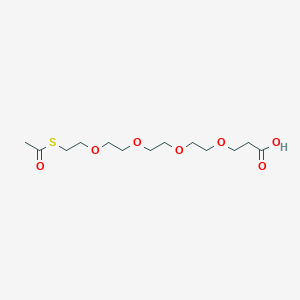
Zilpaterol-13C3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zilpaterol-13C3 Hydrochloride: is a synthetic compound used primarily in veterinary medicine. It is a labeled version of zilpaterol hydrochloride, where three carbon atoms are replaced with carbon-13 isotopes. This compound is a β2-adrenergic agonist, which means it binds to β2-adrenergic receptors and mimics the action of adrenaline and noradrenaline. It is commonly used to promote growth and increase muscle mass in livestock, particularly cattle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zilpaterol-13C3 Hydrochloride involves multiple steps, starting from the appropriate labeled precursors. The key steps include:
Formation of the Imidazoline Ring: This involves the cyclization of a suitable precursor with an amine to form the imidazoline ring.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled precursors.
Purification: Purification steps such as recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Zilpaterol-13C3 Hydrochloride can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the imidazoline ring.
Substitution: Substitution reactions can occur at the aromatic ring or the isopropyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Zilpaterol-13C3 Hydrochloride is used as a standard in analytical chemistry for the quantification and detection of zilpaterol in biological samples.
Biology: In biological research, it is used to study the effects of β2-adrenergic agonists on muscle growth and metabolism.
Industry: In the livestock industry, it is used to improve feed efficiency and increase muscle mass in cattle, leading to higher meat yields .
Mécanisme D'action
Zilpaterol-13C3 Hydrochloride exerts its effects by binding to β2-adrenergic receptors on muscle and adipose tissue. This binding activates adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. This cascade leads to increased protein synthesis and muscle growth, as well as enhanced lipolysis in adipose tissue .
Comparaison Avec Des Composés Similaires
Clenbuterol Hydrochloride: Another β2-adrenergic agonist used for similar purposes.
Ractopamine Hydrochloride: Used to promote leanness in livestock.
Salbutamol: Primarily used as a bronchodilator but has similar β2-adrenergic agonist properties.
Uniqueness: Zilpaterol-13C3 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research settings for tracing and quantification purposes .
Propriétés
Formule moléculaire |
C14H20ClN3O2 |
|---|---|
Poids moléculaire |
300.76 g/mol |
Nom IUPAC |
(9R,10R)-9-hydroxy-10-((1,2,3-13C3)propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1/i1+1,2+1,8+1; |
Clé InChI |
GIEFXLLRTJNFGT-JHASHKGTSA-N |
SMILES isomérique |
[13CH3][13CH]([13CH3])N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl |
SMILES canonique |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)




![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)


![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)


![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)
